2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one
Overview
Description
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a suitable alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 2-bromo-2-methylpropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .
Scientific Research Applications
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar chemical properties.
2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde: Another pyrazole compound with different functional groups.
4-bromo-1,5-dimethyl-3-(4-methyl-1H-pyrazol-1-yl)carbonyl-1H-pyrazole: A more complex pyrazole derivative with additional substituents.
Uniqueness
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one, also known by its CAS number 1152818-90-0, is a pyrazole derivative with potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its unique structure and the biological properties associated with pyrazole compounds.
- Chemical Formula : C8H12N2O
- Molecular Weight : 152.2 g/mol
- Purity : ≥ 97%
- IUPAC Name : this compound
The compound is characterized by a ketone functional group and a pyrazole ring, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that this compound exhibits significant activity against various microbial strains, including both bacteria and fungi. For instance, it was reported that derivatives of pyrazole, including this compound, displayed inhibition zones indicating effective antimicrobial action against multi-drug resistant (MDR) pathogens .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|---|
This compound | Staphylococcus aureus | 15 | 0.25 |
Derivative A | Escherichia coli | 18 | 0.22 |
Derivative B | Candida albicans | 16 | 0.30 |
Anti-inflammatory Effects
Research has indicated that compounds similar to this compound possess anti-inflammatory properties. These compounds may inhibit pathways involved in inflammation, potentially providing therapeutic benefits for conditions characterized by excessive inflammation .
Anticancer Activity
There is emerging evidence suggesting that pyrazole derivatives can act as anticancer agents. Specifically, studies have shown that certain pyrazole-based compounds can inhibit the growth of cancer cells by targeting specific molecular pathways involved in tumor progression. For example, a related study demonstrated that pyrazoline analogs exhibited significant activity against HER2-positive gastric cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MDA-MB-231 (breast cancer) | 5.0 | Inhibition of ELF3-MED23 interaction |
Derivative C | A549 (lung cancer) | 4.5 | Induction of apoptosis |
Derivative D | HeLa (cervical cancer) | 6.0 | Cell cycle arrest |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The compound may inhibit enzymes or receptors that play critical roles in disease processes:
- Enzyme Inhibition : It may act on enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : The compound might modulate receptor activity related to inflammation or cell proliferation.
Case Studies
A detailed investigation into the biological effects of related pyrazole derivatives has been documented in several case studies:
- Study on Antimicrobial Activity : A comparative analysis of several pyrazole derivatives showed that those with structural similarities to this compound exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 µg/mL .
- Anticancer Research : In a study focusing on HER2-positive gastric cancer cells, compounds similar to this pyrazole derivative were found to significantly reduce cell viability and induce apoptosis through targeted inhibition of specific protein-protein interactions .
Properties
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6(2)8(11)7-4-9-10(3)5-7/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJDXXRKOQJVRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152818-90-0 | |
Record name | 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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